molecular formula C13H14N2O2 B2943495 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid CAS No. 953717-09-4

2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2943495
CAS No.: 953717-09-4
M. Wt: 230.267
InChI Key: JUKMTKLRGDLEGF-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The presence of carboxylic acid (-COOH) and methyl (-CH3) groups further add to its complexity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring attached to a pyridine ring via a methylene (-CH2-) bridge . The carboxylic acid group is attached to the 3-position of the pyrrole ring, and the methyl groups are attached to the 2 and 5 positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and pyridine rings, as well as the carboxylic acid and methyl groups . The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would make it capable of forming hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Supramolecular Chemistry and Molecular Recognition

Research into supramolecular capsules derived from calixpyrrole scaffolds has shown the versatility of pyrrole derivatives in constructing molecular containers that can encapsulate small molecules. Such structures have applications in sensing, molecular recognition, and potentially in drug delivery systems. The structural similarity of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid to calixpyrroles suggests it could be explored for similar supramolecular assemblies (Ballester, 2011).

Organic Synthesis and Fine Chemicals

The relevance of pyrrolidine and its derivatives in drug discovery highlights the importance of nitrogen heterocycles, including pyrroles, in medicinal chemistry. They serve as key scaffolds for the synthesis of biologically active compounds, demonstrating the potential utility of this compound in the synthesis of novel pharmaceuticals and bioactive molecules (Li Petri et al., 2021).

Biotechnological Applications

The metabolism of pyrroline-5-carboxylate (P5C), a closely related compound, in plant defense mechanisms against pathogens suggests a potential avenue for the exploration of pyrrole derivatives in enhancing plant resistance. This could lead to applications in agricultural biotechnology, where this compound or its derivatives might influence plant defense pathways or stress responses (Qamar et al., 2015).

Biocatalyst Inhibition

Carboxylic acids have shown to inhibit biocatalysts in microbial systems, affecting the production of biofuels and biorenewable chemicals. The carboxylic acid group in this compound may offer insights into the design of inhibitors or modulators of biocatalytic processes, potentially aiding in the development of more efficient bioproduction systems (Jarboe et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMTKLRGDLEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=N2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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